![molecular formula C23H24O2 B14480814 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- CAS No. 65419-99-0](/img/structure/B14480814.png)
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- is a complex organic compound with a unique structure that combines elements of naphthalenone and cyclohexyl groups
準備方法
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group onto the naphthalenone core.
Final Assembly: The final step involves the coupling of the phenylmethyl group to the cyclohexyl-substituted naphthalenone, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major products formed from these reactions include various substituted naphthalenones, alcohols, and carboxylic acids.
科学的研究の応用
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . In anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
類似化合物との比較
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- can be compared with other similar compounds, such as:
Naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthalenone core but differ in the substituents and functional groups attached to the ring.
Cyclohexyl-Substituted Naphthalenones: These compounds have similar cyclohexyl groups but may vary in the position and type of other substituents.
The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
65419-99-0 |
|---|---|
分子式 |
C23H24O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-[(2-oxocyclohexyl)-phenylmethyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C23H24O2/c24-21-13-7-6-12-19(21)22(17-9-2-1-3-10-17)20-15-14-16-8-4-5-11-18(16)23(20)25/h1-5,8-11,19-20,22H,6-7,12-15H2 |
InChIキー |
GOGXVHSGFDRPMS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




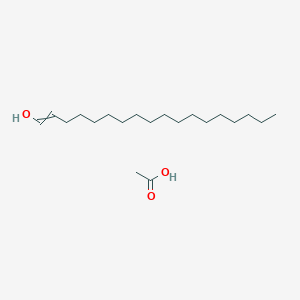

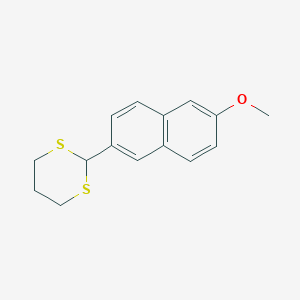


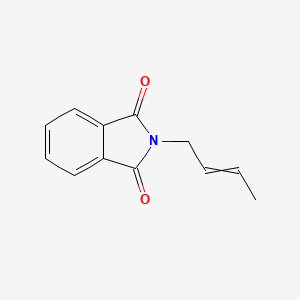
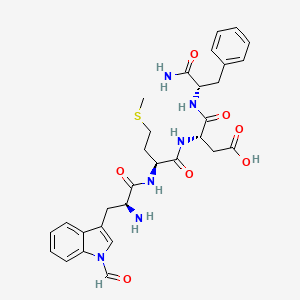
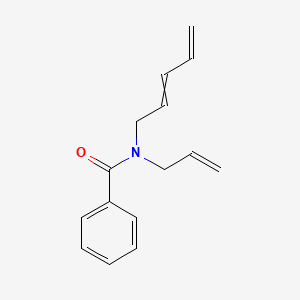


oxophosphanium](/img/structure/B14480820.png)

